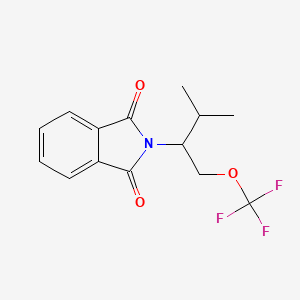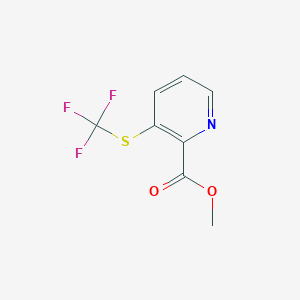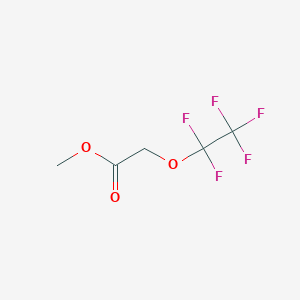
2-(2-Methyl-1-trifluoromethoxymethyl-propyl)-isoindole-1,3-dione, 97%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-Methyl-1-trifluoromethoxymethyl-propyl)-isoindole-1,3-dione, 97% (hereafter referred to as 2-MTPI-1,3-dione) is a synthetic compound with a wide range of uses in the laboratory. It has been used in a variety of scientific research applications, including for its biochemical and physiological effects, and for its advantages and limitations in laboratory experiments.
Aplicaciones Científicas De Investigación
2-MTPI-1,3-dione has been used in a variety of scientific research applications, including as a drug-like molecule for studying drug-target interactions, as a substrate for enzyme-catalyzed reactions, and as an inhibitor of enzymes involved in metabolic pathways. It has also been used to study the structure and function of proteins, as well as for its biochemical and physiological effects.
Mecanismo De Acción
2-MTPI-1,3-dione has been shown to interact with a variety of enzymes, including those involved in metabolic pathways. It is thought to act as an inhibitor of these enzymes, by blocking their active sites and preventing them from catalyzing chemical reactions.
Biochemical and Physiological Effects
2-MTPI-1,3-dione has been studied for its biochemical and physiological effects in a variety of organisms, including bacteria, yeast, and mammalian cells. Studies have shown that it can affect the expression of genes involved in metabolic pathways, as well as the activity of enzymes involved in cellular processes. It has also been shown to have anti-inflammatory and antioxidant effects, and to have potential therapeutic applications in the treatment of various diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-MTPI-1,3-dione has several advantages for laboratory experiments, including its high purity and its ability to be synthesized in a relatively simple and cost-effective manner. However, it also has some limitations, such as its relatively short half-life and its potential to be toxic.
Direcciones Futuras
There are several potential future directions for the use of 2-MTPI-1,3-dione in scientific research. These include further studies on its biochemical and physiological effects, its potential therapeutic applications, and its ability to be used as a drug-like molecule for studying drug-target interactions. Additionally, further research could be done on its synthesis method and its advantages and limitations for laboratory experiments.
Métodos De Síntesis
2-MTPI-1,3-dione can be synthesized using a variety of methods, including a reaction between 2-methyl-1-trifluoromethoxy-propyl-iodide and isoindole-1,3-dione in the presence of potassium carbonate. The reaction can be carried out at room temperature, with a yield of 97% after 24 hours.
Propiedades
IUPAC Name |
2-[3-methyl-1-(trifluoromethoxy)butan-2-yl]isoindole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14F3NO3/c1-8(2)11(7-21-14(15,16)17)18-12(19)9-5-3-4-6-10(9)13(18)20/h3-6,8,11H,7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXZJXYBJVFHSHK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(COC(F)(F)F)N1C(=O)C2=CC=CC=C2C1=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14F3NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Methyl-1-trifluoromethoxymethyl-propyl)-isoindole-1,3-dione | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[rel-(1R,3r,5S)-6,6-Difluorobicyclo[3.1.0]hexan-3-yl]methanol](/img/structure/B6351355.png)


![N-Ethyl-[2-(trifluoromethylthio)ethyl]amine hydrochloride, 99%](/img/structure/B6351377.png)
![t-Butyl (6S)-6-hydroxy-2-azaspiro[3.4]octane-2-carboxylate](/img/structure/B6351388.png)



![6-Trifluoromethyl-imidazo[1,2-a]pyridine-3-carboxylic acid methyl ester, 95%](/img/structure/B6351414.png)




